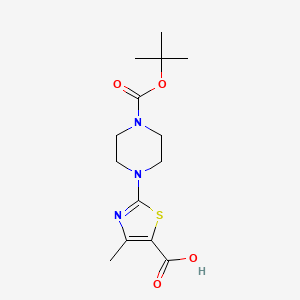

2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-4-methylthiazole-5-carboxylic acid

Description

This compound features a thiazole ring substituted with a methyl group at position 4 and a carboxylic acid at position 3. The piperazine moiety at position 2 is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthesis. Its molecular formula is C₁₆H₂₂N₄O₄S, with a molecular weight of 366.44 g/mol. The Boc group facilitates selective deprotection in drug development, while the carboxylic acid enables functionalization (e.g., amide coupling) for pharmacological optimization.

Properties

IUPAC Name |

4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-9-10(11(18)19)22-12(15-9)16-5-7-17(8-6-16)13(20)21-14(2,3)4/h5-8H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEUKHKNAAXEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the synthesis of drugs like brexpiprazole, which primarily target serotonin and dopamine receptors in the brain.

Biochemical Pathways

If we consider its potential role as an intermediate in the synthesis of drugs like brexpiprazole, it might indirectly influence the dopaminergic and serotonergic pathways in the brain.

Result of Action

If it acts similarly to compounds it helps synthesize, like brexpiprazole, it might have an impact on neurotransmitter levels in the brain, influencing mood and behavior.

Biological Activity

2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-4-methylthiazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : CHNO

- Molecular Weight : 244.29 g/mol

- CAS Number : 156478-71-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazole ring structure is known for its ability to modulate biological processes, potentially influencing inflammation, oxidative stress, and cellular signaling pathways.

Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. For instance, studies have demonstrated that compounds with similar structures can lower malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating reduced oxidative damage in cells.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In experimental models, it has been observed to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in the management of conditions characterized by chronic inflammation.

Neuroprotective Effects

Neuroprotection is another promising area of research. Studies have shown that compounds with similar piperazine moieties can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer’s. The compound's ability to enhance cell viability in the presence of neurotoxic agents has been documented.

Study 1: Neuroprotective Effects Against Aβ Toxicity

In a study investigating the neuroprotective effects of thiazole derivatives, it was found that the compound significantly improved cell viability in astrocytes exposed to Aβ peptides. The treatment resulted in a substantial decrease in cell death compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Anti-diabetic Potential

Another study explored the effects of thiazole derivatives on hyperglycemia and insulin sensitivity in diabetic models. The compound demonstrated a capacity to improve lipid profiles and reduce insulin resistance markers, suggesting its utility in managing type 2 diabetes mellitus (T2DM).

Data Tables

Scientific Research Applications

Medicinal Chemistry

Drug Development : Boc-piperazine-thiazole derivatives are being investigated for their potential as therapeutic agents. The piperazine moiety is known for enhancing solubility and bioavailability, making it a valuable component in drug design.

Case Studies :

- Selective Degraders : Research has shown that compounds incorporating piperazine and thiazole structures can function as selective degraders in targeted protein degradation (PROTAC) strategies. These compounds can modulate protein levels within cells, providing a novel approach to treating diseases such as cancer by degrading specific oncoproteins .

Synthesis of Bioactive Compounds

Boc-piperazine-thiazole serves as a versatile building block in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

Synthetic Applications :

- Linker in PROTACs : The compound is used as a rigid linker in the development of PROTACs, which are designed to target and degrade specific proteins involved in disease processes. This application is critical for advancing therapeutic strategies against cancer and other diseases .

The biological activity of Boc-piperazine-thiazole derivatives has been explored in several studies, indicating potential applications in treating various conditions.

Potential Therapeutic Uses :

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : Some thiazole derivatives have shown promise as antimicrobial agents, indicating that Boc-piperazine-thiazole could be explored further for its efficacy against bacterial infections .

Summary of Research Findings

A summary table highlighting key findings from various studies on the applications of Boc-piperazine-thiazole derivatives is presented below:

Comparison with Similar Compounds

Structural Analog 1: 4-Methyl-2-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1,3-thiazole-5-carboxylic Acid

- Structure : Replaces piperazine with a piperidine ring.

- Synthetic Flexibility: Piperidine’s single nitrogen limits functionalization compared to piperazine’s two nitrogens. Solubility: Lower polarity due to the absence of a second nitrogen may reduce aqueous solubility.

Structural Analog 2: 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid

- Structure : Contains an acetic acid side chain instead of the thiazole-carboxylic acid system.

- Synthetic Utility: Used as a linker in peptide synthesis due to its carboxylic acid group.

Structural Analog 3: ETHYL 2-PIPERAZIN-1-YL-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-5-CARBOXYLATE

- Structure : Features a trifluoromethoxyphenyl substituent at position 4 and an ethyl ester at position 4.

- Key Differences :

Structural Analog 4: Febuxostat Impurity 24 (2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid)

- Structure : Lacks the Boc-piperazine moiety and substitutes a phenyl group at position 2.

- Key Differences :

Comparative Data Table

Q & A

Q. How to evaluate the compound’s utility as an intermediate in bioactive molecule synthesis?

- Methodological Answer :

- Retrosynthetic Analysis : Deconstruct target molecules (e.g., kinase inhibitors) to identify coupling sites for the thiazole-carboxylic acid moiety .

- Biological Screening : Test intermediates in enzymatic assays (e.g., xanthine oxidase inhibition) to validate pharmacophore retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.